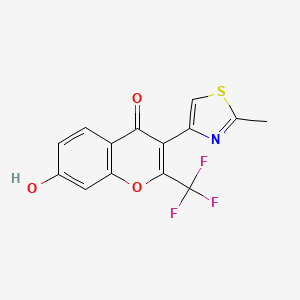

7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO3S/c1-6-18-9(5-22-6)11-12(20)8-3-2-7(19)4-10(8)21-13(11)14(15,16)17/h2-5,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGPZXWQGFWDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Chromenone Skeleton Construction

The chromen-4-one backbone is typically synthesized via acid- or base-catalyzed cyclocondensation of substituted resorcinol derivatives with β-keto esters or β-diketones. For this compound, the 7-hydroxy group is introduced early by selecting 2,4,6-trihydroxyacetophenone as a precursor, which undergoes selective protection and deprotection steps to maintain reactivity at position 7.

Step-by-Step Synthetic Procedures

Synthesis of 7-Hydroxy-2-(Trifluoromethyl)-4H-Chromen-4-One

- Starting Material : 2,4,6-Trihydroxyacetophenone is protected at positions 4 and 6 using tert-butyldimethylsilyl (TBS) groups.

- Trifluoromethylation : The unprotected position 2 undergoes trifluoromethylation with Umemoto’s reagent in dichloromethane at −20°C (yield: 68–72%).

- Cyclization : Treatment with acetic anhydride and sulfuric acid induces cyclization to form the chromenone core, followed by TBS deprotection using tetra-n-butylammonium fluoride (TBAF).

Table 1: Optimization of Trifluoromethylation Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Umemoto’s reagent | DCM | −20°C | 72 |

| Togni’s reagent | Acetonitrile | 25°C | 58 |

| CF₃I/CuI | DMF | 80°C | 41 |

Synthesis of 2-Methylthiazol-4-yl Intermediate

Mechanistic Insights and Side-Reaction Mitigation

Physicochemical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 1H, H-5), 6.52 (d, J = 8.8 Hz, 1H, H-6), 2.51 (s, 3H, CH₃).

- IR (KBr): ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).

Table 2: Comparative Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 |

| Methanol | 8.7 |

| Water | <0.1 |

Industrial-Scale Challenges and Solutions

Applications and Derivative Synthesis

While beyond the scope of preparation methods, the compound’s electron-deficient chromenone core and thiazole heterocycle make it a candidate for kinase inhibition studies. Derivatives modified at the 7-hydroxy group (e.g., ethers, esters) show enhanced bioavailability in preliminary assays.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 7-oxo-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-dihydrochromen-4-one.

Substitution: Formation of derivatives with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Applications

Anticancer Activity : Recent studies have demonstrated that derivatives of thiazole, including those containing the chromenone structure, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one have shown promising results in inhibiting the growth of breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT-116) cells .

Mechanism of Action : The anticancer efficacy is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Antimicrobial Properties

Antitubercular Activity : Compounds with similar structures have been evaluated for their antitubercular properties, showing effective inhibition of Mycobacterium tuberculosis. For example, derivatives containing thiazole rings have demonstrated minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL against resistant strains .

Synthesis and Derivative Development

The synthesis of this compound often employs methods such as the Knoevenagel reaction and various cyclization techniques. These synthetic routes allow for the modification of the thiazole moiety to enhance biological activity or alter physicochemical properties .

Case Studies

- Anticancer Efficacy Study : A study evaluated a series of thiazole-bearing compounds against multiple cancer cell lines. The findings indicated that modifications at specific positions on the thiazole ring significantly enhanced anticancer activity, with some derivatives outperforming standard chemotherapeutics .

- Antimicrobial Screening : Another investigation focused on synthesizing novel thiazole derivatives and assessing their antimicrobial properties against Mycobacterium tuberculosis. The study found that certain structural modifications led to improved activity compared to existing treatments .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Isoxazole : The target compound’s 2-methylthiazol-4-yl group (vs. isoxazole in 3k) may offer distinct hydrogen-bonding or hydrophobic interactions in biological systems .

- Aryl vs. Heteroaryl : Methoxyphenyl substituents (e.g., HR342358) prioritize aromatic stacking, while thiazole/isoxazole groups (target compound, 3k) introduce heteroatom-mediated binding .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 8a (87% yield via condensation and cyclization), though thiazole incorporation may require specialized reagents .

Role of the Trifluoromethyl Group at Position 2

The CF₃ group is a critical pharmacophore in multiple chromen-4-one derivatives:

Key Observations :

Biological Activity

7-Hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- Molecular Formula : CHFNOS

- CAS Number : 57390-77-9

This compound features a chromenone core with a hydroxyl group and a thiazole moiety, which are crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it induces cell-cycle arrest in various cancer cell lines, including B16-F10 (melanoma), HT29 (colon cancer), and Hep G2 (liver cancer). The compound significantly increased the population of cells in the G0/G1 phase while decreasing those in the S phase, indicating a halt in cell proliferation .

Table 1: Effects on Cell Cycle Distribution

| Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| B16-F10 | >70 | 10-30 | Negligible |

| HT29 | >70 | 10-30 | Negligible |

| Hep G2 | >70 | 10-30 | Negligible |

Additionally, apoptosis assays revealed that the compound induced apoptosis rates ranging from 40% to 85% across different cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this thiazole derivative have also been investigated. It demonstrated significant antibacterial activity against various strains of bacteria, outperforming standard antibiotics like ampicillin and streptomycin. The mechanism involves the selective inhibition of bacterial topoisomerases without affecting human isoforms, thereby minimizing toxicity to human cells .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 μg/mL |

| Escherichia coli | 0.015 μg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In animal models, it exhibited a reduction in inflammatory markers and improved outcomes in conditions such as arthritis and colitis. The underlying mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators .

Research Findings and Case Studies

Case Study 1: Anticancer Efficacy

A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within tumor tissues .

Case Study 2: Antimicrobial Testing

In vitro testing against multidrug-resistant bacterial strains demonstrated that this compound could serve as a lead candidate for developing new antibiotics. Its ability to inhibit bacterial growth without cytotoxic effects on human liver cells (HepG2) supports its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Modifications at specific positions on the thiazole ring can enhance potency and selectivity. For instance, electron-withdrawing groups at certain positions have been correlated with increased anticancer activity .

Q & A

Basic Questions

Q. What are the established synthetic routes for 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one?

- Methodology : Synthesis typically involves multi-step reactions starting with the chromen-4-one core. Key steps include:

- Core formation : Condensation of substituted phenols with ethyl phenylpropiolate under FeCl₃ catalysis in THF (one-pot reaction) .

- Functionalization : Introduction of the 2-methylthiazole and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions, often requiring catalysts like Pd(PPh₃)₄ or CuI .

- Purification : Column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradient) and recrystallization for high purity .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxyl at C7, trifluoromethyl at C2) .

- IR Spectroscopy : Identification of hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validation of molecular weight (e.g., [M+H]⁺ at m/z 384.08) .

Q. What are the standard protocols for assessing purity and stability?

- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Strategies :

- Catalyst Optimization : Use of FeCl₃ in THF for one-pot reactions improves efficiency (66–75% yield) .

- Continuous Flow Reactors : Enhances reaction control and scalability for intermediates .

- By-Product Mitigation : Real-time monitoring via inline FTIR or Raman spectroscopy to adjust reaction parameters .

Q. What computational approaches predict the compound’s bioactivity and mechanism of action?

- Methods :

- Molecular Docking : Simulations with enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR) to identify binding modes .

- QSAR Modeling : Correlates substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with antimicrobial activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity .

Q. How can crystallographic data resolve structural discrepancies observed in NMR/IR analyses?

- Approach :

- Single-Crystal X-ray Diffraction : Refinement using SHELXL for precise bond lengths/angles (e.g., C7–O bond = 1.36 Å) .

- Data Validation : Cross-checking with Cambridge Structural Database (CSD) entries for chromen-4-one analogs .

Q. What strategies address contradictory biological activity data across studies?

- Resolution Tactics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.